molecular formula C19H24N2O3S B318607 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

Cat. No.: B318607
M. Wt: 360.5 g/mol
InChI Key: FIWWDWKZKMNXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C19H24N2O3S. This compound is known for its unique structural features, which include a sulfonyl group attached to a phenyl ring and an anilino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,4-dimethylaniline with chlorosulfonic acid to form 2,4-dimethylanilino sulfonyl chloride.

    Coupling with 4-aminophenyl-2,2-dimethylpropanamide: The sulfonyl chloride intermediate is then reacted with 4-aminophenyl-2,2-dimethylpropanamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: shares similarities with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole.

    Sulfanilamide: Known for its antibacterial properties.

    Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonyl group with a dimethylanilino moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H24N2O3S/c1-13-6-11-17(14(2)12-13)21-25(23,24)16-9-7-15(8-10-16)20-18(22)19(3,4)5/h6-12,21H,1-5H3,(H,20,22)

InChI Key

FIWWDWKZKMNXGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C

Origin of Product

United States

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